![molecular formula C19H22ClN3O3S2 B2360927 1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine CAS No. 1097639-00-3](/img/structure/B2360927.png)
1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a thiophene ring, which is a five-membered ring with one sulfur atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The InChI code for this compound is 1S/C9H10ClNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13) .Scientific Research Applications
Synthesis and Pharmacological Applications
Research has shown various applications of compounds structurally similar to 1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine in pharmacology. For instance, the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with 3-(4-arylpiperazin-1-yl)propyl moiety, have demonstrated strong antiarrhythmic and antihypertensive activities. These effects are likely related to alpha-adrenolytic properties, influenced by the presence of 1-phenylpiperazine moiety with substituents like methoxy or chloro (Malawska et al., 2002).
Therapeutic Potential in Tuberculosis and Cancer
Compounds with pyrrolidine structure have shown potential in treating various diseases. For example, certain derivatives of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole have been found to exhibit tuberculostatic activity with minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml (Foks et al., 2004). Additionally, substituted 1,3,4-oxadiazolyl tetrahydropyridines, which include pyrrolidine derivatives, have been synthesized and studied for their anti-cancer activities, showing moderate cytotoxicity in vitro on MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Synthesis and Antimicrobial Activity
New derivatives of pyridine, including those with pyrrolidine components, have been synthesized and evaluated for antimicrobial activity. These compounds were found to possess significant antibacterial activity (Patel & Agravat, 2009). Another study reported the synthesis of novel 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones with considerable antimicrobial activity, highlighting the versatility of pyrrolidine derivatives in developing new antimicrobial agents (Zareef et al., 2008).
properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S2/c20-17-8-9-18(27-17)28(25,26)23-10-4-7-16(23)19(24)22-13-11-21(12-14-22)15-5-2-1-3-6-15/h1-3,5-6,8-9,16H,4,7,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWJQBVHEVYFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

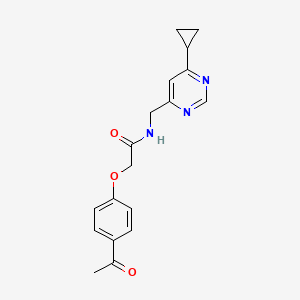
![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2360852.png)
![N-(3-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2360853.png)
![4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2360854.png)
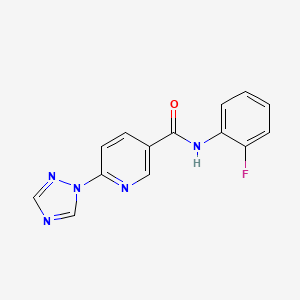
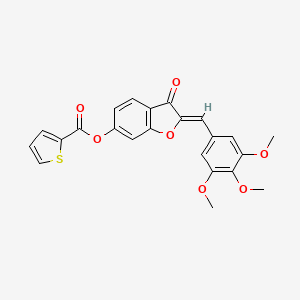
![methyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2360858.png)
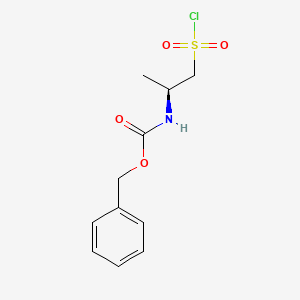
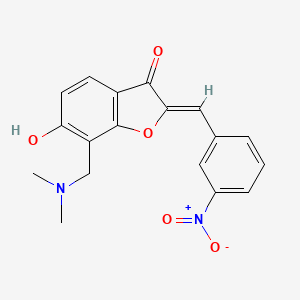
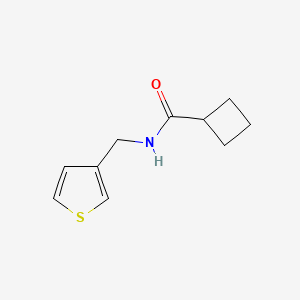
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2360862.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2360863.png)
![3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/no-structure.png)
![8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2360867.png)